3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-benzyl-5-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-20-9-5-4-8-17(20)14-29-21-11-10-18(26)12-19(21)22-23(29)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLCKZOMHKDTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound characterized by its unique structural features, including a pyrimidoindole core and various substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and oncology.
- Molecular Formula : CHClFNO
- Molecular Weight : 417.9 g/mol
- CAS Number : 1215482-07-7
The biological activity of this compound is primarily attributed to its ability to modulate immune responses and interact with various molecular targets. Research indicates that it may act as an agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. The presence of fluorine and chlorobenzyl groups enhances its reactivity and binding affinity to biological targets, potentially influencing pathways related to inflammation and tumorigenesis .
Antiviral Activity
Studies have shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have demonstrated significant activity against Hepatitis C virus (HCV), indicating potential therapeutic applications in viral infections.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Analogous compounds within the pyrimidoindole family have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that this class of compounds may inhibit tumor growth effectively .
Case Studies
- Toll-like Receptor Modulation :
- Cytotoxicity Assessments :
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one | Similar benzyl and chlorobenzyl groups | Antiviral activity against HCV |
| Pyrimido[1,2-a]benzimidazole derivatives | Fused ring systems | Antiparasitic activity against Leishmania major |
| Thiazolo[3,2-a]pyrimidine derivatives | Different heterocyclic structure | Moderate anti-inflammatory effects |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in the fields of anticancer and antimicrobial properties. The unique combination of the pyrimidine and indole moieties in this compound may contribute to its potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with specific biological targets, including enzymes and receptors, which is essential for understanding its pharmacokinetics and pharmacodynamics.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods that typically involve careful optimization of reaction conditions to maximize yield and purity. These methods may include:
- Nucleophilic Substitution Reactions : Utilizing the halogen positions for further functionalization.
- Multi-step Synthesis : Involving various intermediates to build the final structure.
The complexity of these synthetic pathways highlights the potential for developing derivatives with enhanced biological activity.
Applications in Medicinal Chemistry
The applications of this compound are diverse and include:
- Anticancer Agents : Due to its potential cytotoxic effects against cancer cell lines.
- Antimicrobial Agents : Compounds with similar structures have shown promising antimicrobial activities.
- Drug Design : The unique structural features allow for the exploration of structure–activity relationships (SAR) in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Variations
The pyrimido[5,4-b]indole scaffold allows for modular substitution, enabling diverse derivatives. Below is a comparative analysis of key analogs:
Table 1. Structural and Molecular Comparison of Pyrimido[5,4-b]Indole Derivatives
Key Observations :
- Substituent Position : The anti-HBV activity reported for the 4-fluorobenzyl/2-methoxybenzyl derivative suggests that electron-withdrawing groups (e.g., fluorine) at the para position of the benzyl ring may enhance target binding. In contrast, the target compound’s 2-chlorobenzyl group introduces steric bulk and ortho-substitution effects, which could alter receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-benzyl-5-(2-chlorobenzyl)-8-fluoro-pyrimido[5,4-b]indol-4-one?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Microwave-assisted cyclization for improved reaction efficiency and yield, as demonstrated in analogous pyrimidoindole syntheses .
- Solvent selection : Acetonitrile is preferred for crystallization to obtain high-purity single crystals, critical for structural validation .
- Substituent introduction : Sequential alkylation steps (e.g., benzylation/chlorobenzylation) under inert atmospheres to avoid side reactions .
Q. How is the compound’s structural identity confirmed?
- Methodological Answer : A combination of analytical techniques is required:
- X-ray crystallography : Resolves spatial arrangement and confirms substituent positions (e.g., monoclinic P21/n space group observed in similar compounds) .
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzyl group signals at δ 4.5–5.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP determination : Reverse-phase HPLC or shake-flask methods assess hydrophobicity, critical for bioavailability predictions.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
- pH-dependent solubility : Titration experiments in buffered solutions (e.g., ammonium acetate buffer at pH 6.5) .
Advanced Research Questions
Q. How do substituents (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl) modulate biological activity?
- Methodological Answer :
- Structure–Activity Relationship (SAR) : Compare IC50 values of analogs via in vitro assays (e.g., HBV inhibition in HepG2 cells) .
- Electron-withdrawing groups : Chloro substituents enhance receptor binding affinity by altering electron density, as shown in TLR4-selective pyrimidoindoles .
- Steric effects : Molecular docking (e.g., AutoDock Vina) identifies clashes or favorable interactions in binding pockets .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain polymorphism or activity variations .
- Control experiments : Replicate assays under standardized conditions (e.g., cell line consistency, viral titer normalization) to isolate compound-specific effects .
Q. What strategies validate the compound’s antiviral mechanisms?
- Methodological Answer :
- Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or assembly .
- Resistance profiling : Serial passage of HBV/HIV in the presence of sublethal compound concentrations identifies mutation hotspots .
- Cytotoxicity screening : Compare CC50 (cytotoxicity) and IC50 (antiviral) values to calculate selectivity indices (e.g., SI >10 indicates therapeutic potential) .
Q. How can molecular docking guide the design of derivatives with improved efficacy?
- Methodological Answer :
- Target selection : Prioritize viral proteins (e.g., HBV polymerase, HIV-1 integrase) with resolved crystal structures (PDB accession codes) .
- Docking protocols : Use software (e.g., MOE, Schrödinger) with force fields (AMBER/OPLS) to predict binding modes and score interactions .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
